

spectroscopic data for m-PEG5-2-methylacrylate (NMR, FT-IR)

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Compound of Interest

Compound Name: *m*-PEG5-2-methylacrylate

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A comprehensive technical guide on the spectroscopic characterization of **m-PEG5-2-methylacrylate**, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic data, detailed experimental protocols, and a structural representation.

Spectroscopic Data for m-PEG5-2-methylacrylate

m-PEG5-2-methylacrylate (C₁₅H₂₈O₇, Molar Mass: 320.38 g/mol) is a hydrophilic linker molecule commonly utilized in bioconjugation and polymer synthesis.[1][2] Spectroscopic analysis is crucial for confirming its chemical structure and purity. Below is a summary of expected spectroscopic data based on the analysis of similar PEG-acrylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **m-PEG5-2-methylacrylate**. The expected chemical shifts for ¹H and ¹³C NMR are presented in the tables below. These are representative values based on data for structurally related poly(ethylene glycol) methyl ether methacrylates.

Table 1: Predicted ¹H NMR Spectroscopic Data for **m-PEG5-2-methylacrylate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 6.1	s	=CH ₂ (vinyl proton)
~ 5.6	s	=CH ₂ (vinyl proton)
~ 4.3	t	-C(=O)O-CH ₂ -
~ 3.7	t	-CH ₂ -O-CH ₂ -C(=O)-
~ 3.6	m	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~ 3.5	t	CH ₃ -O-CH ₂ -
~ 3.3	s	CH ₃ -O-
~ 1.9	s	-C(=CH ₂)-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **m-PEG5-2-methylacrylate**

Chemical Shift (δ) ppm	Assignment
~ 167	-C=O (ester carbonyl)
~ 136	-C(CH ₃)=CH ₂
~ 125	-C(CH ₃)=CH ₂
~ 72	CH ₃ -O-CH ₂ -
~ 71	-O-CH ₂ -CH ₂ -O- (internal PEG units)
~ 69	-CH ₂ -O-CH ₂ -C(=O)-
~ 64	-C(=O)O-CH ₂ -
~ 59	CH ₃ -O-
~ 18	-C(CH ₃)=CH ₂

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **m-PEG5-2-methylacrylate**. The characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for **m-PEG5-2-methylacrylate**

Wavenumber (cm ⁻¹)	Bond	Functional Group
~ 2870	C-H	Stretching (alkane)
~ 1720	C=O	Stretching (acrylate ester)[3]
~ 1638	C=C	Stretching (alkene)[3]
~ 1450	C-H	Bending (alkane)
~ 1100	C-O-C	Stretching (ether)

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for **m-PEG5-2-methylacrylate**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **m-PEG5-2-methylacrylate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), deuterium oxide (D₂O), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the sample's solubility.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

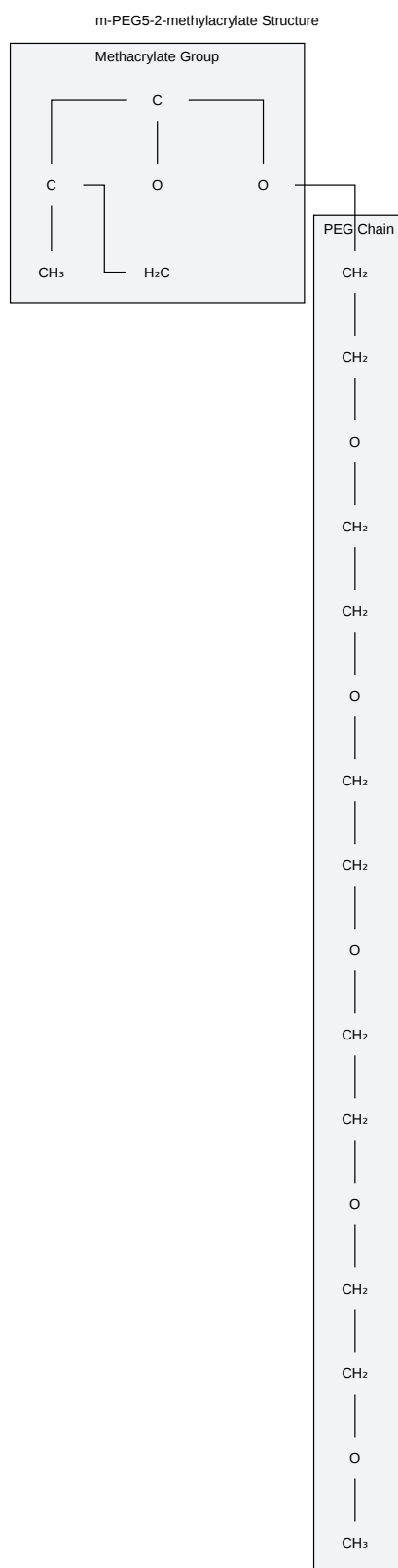
- The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - A greater number of scans (typically >1024) is required due to the low natural abundance of ¹³C.
 - The chemical shifts are referenced to the deuterated solvent signal.

FT-IR Spectroscopy Protocol

- Sample Preparation:
 - For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Chemical Structure of m-PEG5-2-methylacrylate

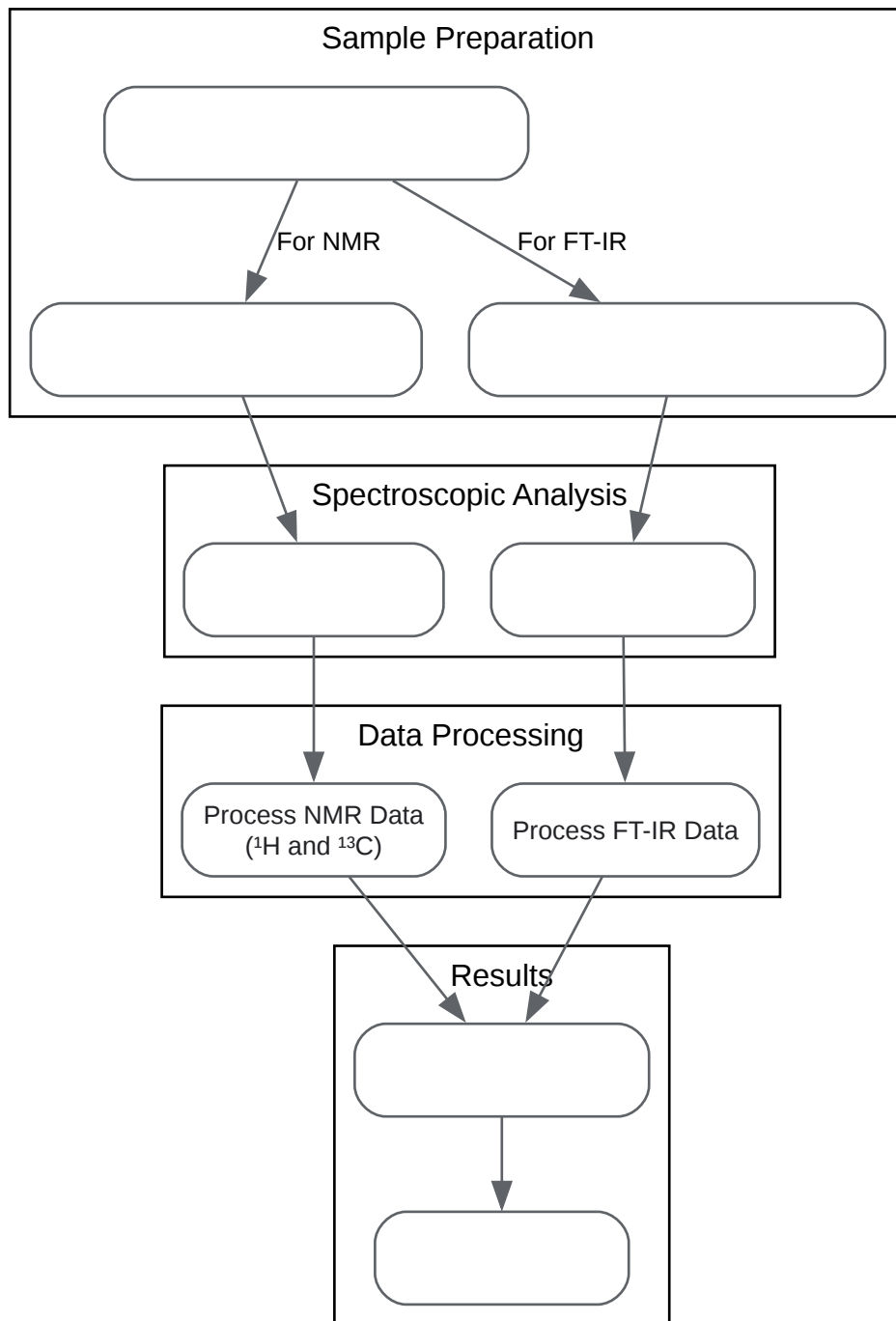


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Caption: Chemical structure of **m-PEG5-2-methylacrylate**.

Workflow for Spectroscopic Characterization

Workflow for Spectroscopic Characterization of m-PEG5-2-methylacrylate



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Caption: Workflow for spectroscopic characterization.

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References

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